molecular formula C8H9Br B044306 2-Bromo-m-xylene CAS No. 576-22-7

2-Bromo-m-xylene

Cat. No. B044306
Key on ui cas rn: 576-22-7
M. Wt: 185.06 g/mol
InChI Key: MYMYVYZLMUEVED-UHFFFAOYSA-N
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Patent
US08334417B2

Procedure details

To an initial charge of 125 ml of 48% aqueous HBr are added, in portions, 24.24 g [0.2 mol] of 2,6-dimethylaniline. The resulting thick suspension is stirred at 80° C. for 15 minutes. It is then cooled to −10° C., and a solution of 16 g [0.232 mol] of NaNO2 in 70 ml of water is added dropwise within approx. 1 h at such a rate that the temperature does not exceed −5° C. 160 mg of sulphamic acid are added. Then the suspension of the diazonium salt, cooled to −10° C., is metered within about 45 minutes into a solution, heated to 60° C., of 31.6 g [0.22 mol] of Cu(I)Br in 130 ml of 62% aqueous HBr. The reaction mixture is then stirred at 80° C. for another 1 hour, allowed to cool to room temperature and admixed with 250 ml of water, the phases are separated and the aqueous phase is extracted three times with 100 ml each time of methylene chloride. The combined organic phases are washed with 50 ml each of water and saturated aqueous NaCl solution, dried and concentrated under reduced pressure. This gives 33.3 g of an oil which, according to GC, contains 75.6% of 2,6-dimethylbromobenzene (68% of theory).
Quantity
24.24 g
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
160 mg
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Cu(I)Br
Quantity
31.6 g
Type
reactant
Reaction Step Five
Name
Quantity
130 mL
Type
reactant
Reaction Step Five
Name
Quantity
125 mL
Type
reactant
Reaction Step Six
Name
Quantity
250 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1N.N([O-])=O.[Na+].S(=O)(=O)(O)N.[BrH:19]>O>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[Br:19] |f:1.2|

Inputs

Step One
Name
Quantity
24.24 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
160 mg
Type
reactant
Smiles
S(N)(O)(=O)=O
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Cu(I)Br
Quantity
31.6 g
Type
reactant
Smiles
Name
Quantity
130 mL
Type
reactant
Smiles
Br
Step Six
Name
Quantity
125 mL
Type
reactant
Smiles
Br
Step Seven
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting thick suspension is stirred at 80° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled to −10° C.
CUSTOM
Type
CUSTOM
Details
does not exceed −5° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10° C.
WAIT
Type
WAIT
Details
is metered within about 45 minutes into a solution
Duration
45 min
STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred at 80° C. for another 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted three times with 100 ml each time of methylene chloride
WASH
Type
WASH
Details
The combined organic phases are washed with 50 ml each of water and saturated aqueous NaCl solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC1=C(C(=CC=C1)C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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